molecular formula C15H13ClO4 B311856 4-Methoxyphenyl (2-chlorophenoxy)acetate

4-Methoxyphenyl (2-chlorophenoxy)acetate

Cat. No.: B311856
M. Wt: 292.71 g/mol
InChI Key: DGTHBEVGQWOFBQ-UHFFFAOYSA-N
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Description

4-Methoxyphenyl (2-chlorophenoxy)acetate is a synthetic ester derivative combining a 4-methoxyphenyl group and a 2-chlorophenoxy moiety linked via an acetate bridge. Hypothetically, its molecular formula is C₁₅H₁₃ClO₄ (molecular weight: 304.71 g/mol), featuring:

  • A methoxy group (-OCH₃) at the para position of the phenyl ring.
  • A 2-chlorophenoxy group (-O-C₆H₃Cl) at the ortho position.
  • An acetate ester functional group.

Properties

Molecular Formula

C15H13ClO4

Molecular Weight

292.71 g/mol

IUPAC Name

(4-methoxyphenyl) 2-(2-chlorophenoxy)acetate

InChI

InChI=1S/C15H13ClO4/c1-18-11-6-8-12(9-7-11)20-15(17)10-19-14-5-3-2-4-13(14)16/h2-9H,10H2,1H3

InChI Key

DGTHBEVGQWOFBQ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OC(=O)COC2=CC=CC=C2Cl

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)COC2=CC=CC=C2Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Insights

Substituent Effects on Reactivity: Methyl 2-(2-chloro-4-methoxyphenyl)acetate (CAS 847604-18-6) demonstrates high synthetic yields (88%), attributed to the electron-donating methoxy group enhancing reaction efficiency at the para position . In contrast, Ethyl 2-(4-chlorophenoxy)acetoacetate lacks a methoxy group, which may reduce its stability in acidic conditions due to the absence of electron-rich substituents .

Biological and Pharmaceutical Relevance: Analogs like Methyl 2-(4-methoxyphenyl)acetate (CAS 23786-14-3) are intermediates in synthesizing APIs, leveraging the methoxy group for targeted drug delivery .

Crystallographic and Physical Properties: Methyl 2-{4-chloro-2-[5-chloro-2-(2-methoxy-2-oxoethoxy)benzyl]phenoxy}-acetate (C₁₉H₁₈Cl₂O₆) exhibits a triclinic crystal system (space group P1) with weak C–H⋯π interactions, influencing its solid-state stability .

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